Cas no 2612-56-8 (Benzene,1,2-diethoxy-4-methyl-)

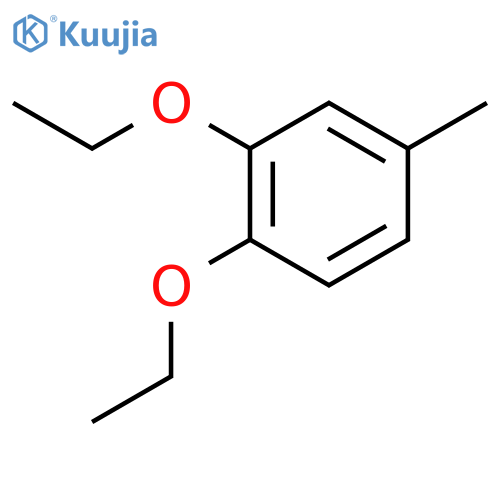

2612-56-8 structure

商品名:Benzene,1,2-diethoxy-4-methyl-

Benzene,1,2-diethoxy-4-methyl- 化学的及び物理的性質

名前と識別子

-

- Benzene,1,2-diethoxy-4-methyl-

- 1,2-diethoxy-4-methylbenzene

- 3,4-DIETHOXY TOLUENE

- ABJOFFUIJZDZBE-UHFFFAOYSA-N

- 3 4-DIETHOXYTOLUENE 96

- NS00028034

- Benzene, 1,2-diethoxy-4-methyl-

- 2612-56-8

- SCHEMBL805356

- HJ8K4Y5ZTR

- 3,4-Diethoxytoluene, 96%

- DTXSID80180758

- 3,4-Diethoxytoluene

- EINECS 220-039-9

- 1, 2-diethoxy-4-methylbenzene

- AKOS015889101

- J-016265

- TOLUENE, 3,4-DIETHOXY-

- UNII-HJ8K4Y5ZTR

- DTXCID20103249

-

- MDL: MFCD05664384

- インチ: InChI=1S/C11H16O2/c1-4-12-10-7-6-9(3)8-11(10)13-5-2/h6-8H,4-5H2,1-3H3

- InChIKey: ABJOFFUIJZDZBE-UHFFFAOYSA-N

- ほほえんだ: C(OC1C=CC(C)=CC=1OCC)C

計算された属性

- せいみつぶんしりょう: 180.11508

- どういたいしつりょう: 180.115029749g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 136

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 18.5Ų

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.000 g/mL at 25 °C(lit.)

- フラッシュポイント: 華氏温度:215.6°f< br / >摂氏度:102°C< br / >

- 屈折率: n20/D 1.5080(lit.)

- PSA: 18.46

- ようかいせい: 未確定

Benzene,1,2-diethoxy-4-methyl- セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H302-H318

- 警告文: P280-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-41

- セキュリティの説明: 26-36/39

-

危険物標識:

Benzene,1,2-diethoxy-4-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-231991-5 g |

3,4-Diethoxytoluene, |

2612-56-8 | 5g |

¥549.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-231991-5g |

3,4-Diethoxytoluene, |

2612-56-8 | 5g |

¥549.00 | 2023-09-05 |

Benzene,1,2-diethoxy-4-methyl- 関連文献

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

-

5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

2612-56-8 (Benzene,1,2-diethoxy-4-methyl-) 関連製品

- 4912-58-7(3-Ethoxy-4-hydroxybenzyl Alcohol)

- 61813-58-9(4-Ethoxy-3-methoxybenzyl alcohol)

- 83459-29-4(3,4-Diethoxybenzyl alcohol)

- 2563-07-7(2-Ethoxy-p-cresol)

- 147730-26-5((3-Ethoxy-4-methoxyphenyl)methanol)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量